molecular formula C20H23BrN2O5S B501671 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazine CAS No. 944775-79-5

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazine

Cat. No. B501671
CAS RN: 944775-79-5
M. Wt: 483.4g/mol
InChI Key: DBUQSELEUYQLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazine ring, and a sulfonyl group attached to a 5-bromo-2-ethoxyphenyl group. Piperazine rings are often found in pharmaceuticals and the sulfonyl group is a common functional group in organic chemistry. The benzo[d][1,3]dioxol-5-ylmethyl group is a type of methylenedioxy group, which is commonly found in a variety of biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a degree of cyclic structure, while the sulfonyl group would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents .

Scientific Research Applications

Antimalarial Activity

Research on piperazine derivatives, including those with a benzo[d][1,3]dioxol-5-ylmethyl group, has indicated potential anti-malarial activity. Structural studies of these compounds have helped elucidate their biological activity, highlighting the importance of specific substituents for generating antimalarial effects. The study of these structures has provided insights into the molecular basis of their activity, contributing to the development of novel antimalarial agents (Cunico et al., 2009).

Antibacterial and Antifungal Properties

Organotin(IV) derivatives of piperazine compounds, including those with a benzo[d][1,3]dioxol-5-ylmethyl group, have shown significant antibacterial and antifungal activities. These studies suggest the potential for developing new antimicrobial agents based on piperazine derivatives, offering a new avenue for combating resistant microbial strains (Shaheen et al., 2018).

Anticancer Potential

The synthesis and characterization of piperazine derivatives have led to the identification of compounds with promising anticancer activities. Investigations into the mechanisms of action and efficacy of these compounds against various cancer cell lines can provide valuable insights for the development of novel anticancer therapies. Notably, studies have demonstrated the cytotoxic activity of certain piperazine derivatives against ovarian cancer cells, suggesting their potential as chemotherapeutic agents (Shaheen et al., 2018).

Pharmacological Properties

Research into the pharmacological properties of piperazine derivatives has led to the discovery of compounds with selective receptor affinities, contributing to the development of drugs with targeted therapeutic effects. For instance, some derivatives have been identified as potent serotonin receptor agonists, showing potential for treating gastrointestinal motility disorders (Sonda et al., 2004).

Molecular Docking and In Silico Studies

Molecular docking and in silico studies of piperazine derivatives have provided insights into their interaction with biological targets, aiding in the rational design of compounds with enhanced therapeutic potential. These computational approaches are invaluable for predicting the biological activity of novel compounds before synthesis and testing, streamlining the drug development process (Hussain et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O5S/c1-2-26-18-6-4-16(21)12-20(18)29(24,25)23-9-7-22(8-10-23)13-15-3-5-17-19(11-15)28-14-27-17/h3-6,11-12H,2,7-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUQSELEUYQLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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